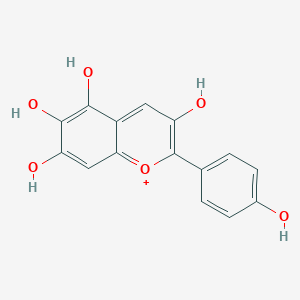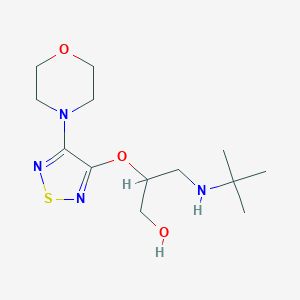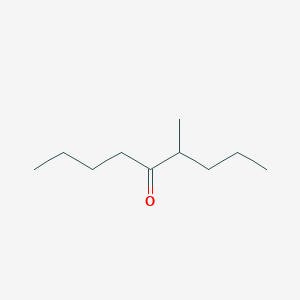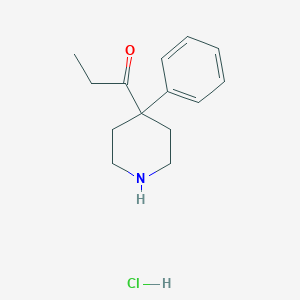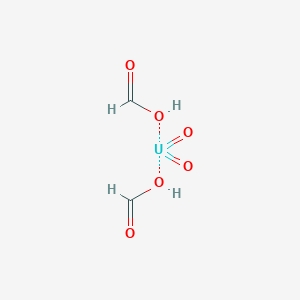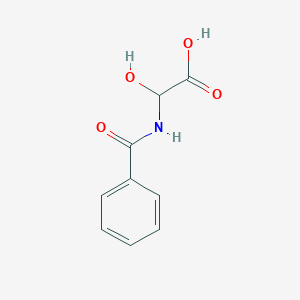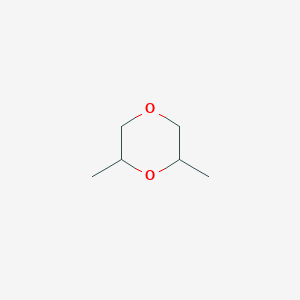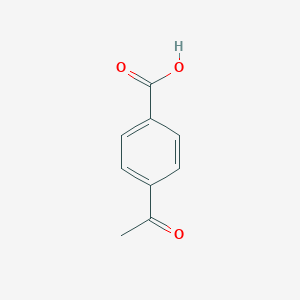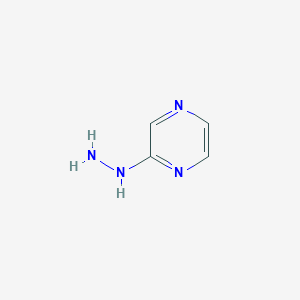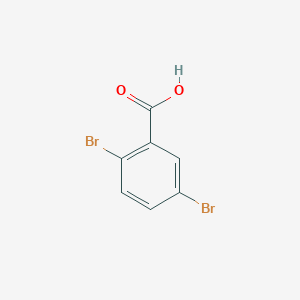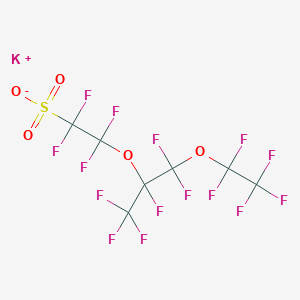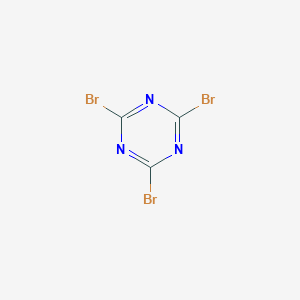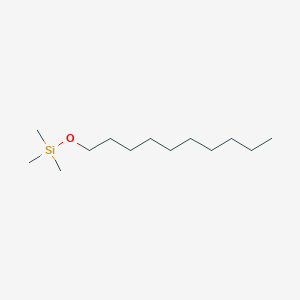
Krypton-81m
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Krypton-81m is a radioactive isotope of krypton, which is used in various scientific research applications. It is produced by bombarding rubidium-81 with neutrons in a nuclear reactor. Krypton-81m has a half-life of 13 seconds, which makes it ideal for medical imaging and other laboratory experiments.
Aplicaciones Científicas De Investigación
1. Lung Function Assessment in Pediatrics
Krypton-81m is used for evaluating regional lung ventilation in pediatric patients. It offers advantages over xenon-133, such as better imaging characteristics, ease of examination, improved resolution, better detection and localization of abnormalities, and a lower dose to the patient (Li et al., 1979).
2. Myocardial Perfusion Analysis
Krypton-81m, used in a generator-delivery system, facilitates the assessment of myocardial perfusion. It provides images of myocardial perfusion that define relative levels of perfusion, collateral circulation, and areas of occlusion in dogs, which could be applicable to humans (Kaplan et al., 1976).
3. Dynamic Lung Scans in Infancy
For studying regional lung function, Krypton 81m is used, especially suitable for young, uncooperative patients due to low radiation dosage, short scanning time, and high resolution (Wong & Silverman, 1982).
4. Right Ventricular Ejection Fraction Measurement
Krypton-81m is utilized to study right ventricular function, showing accurate and reproducible results. It allows for multiple measurements over a short period due to its ultrashort half-life (Wong et al., 1985).
5. Production and Use in Nuclear Medicine
Krypton-81m is produced from the decay of rubidium-81 and used in lung ventilation imaging. The preparation process involves a cyclotron bombardment of a krypton gas target (Regdos et al., 1991).
6. Ventilation Studies of the Lung
Krypton-81m has been found useful in routine clinical practice for lung ventilation studies, offering the ease of obtaining multiple views for better clinical assessment (Klopper et al., 1981).
7. Esophageal Transit Evaluation in Children and Infants
Krypton-81m is used for assessing esophageal transit in children and infants with esophageal disorders, providing quantitative assessments with extremely low radiation doses (Ham et al., 2006).
8. Isotope Trace Analyses
Krypton-81m aids in isotope trace analysis, allowing counting of individual krypton atoms in natural samples. This technique is free of contamination and applicable to various isotope tracers (Chen et al., 1999).
9. Dating Very Old Groundwater
Measurement of 81Kr has been used to date old groundwater, with 81Kr enabling determination of groundwater ages over extensive time scales (Collon et al., 2000).
10. Pulmonary Embolism Detection
Krypton-81m has been used to detect pulmonary embolism (PE) effectively, showing higher sensitivity in certain clinical scenarios compared to xenon-133 (Cherng et al., 2000).
Propiedades
Número CAS |
15678-91-8 |
|---|---|
Nombre del producto |
Krypton-81m |
Fórmula molecular |
Kr |
Peso molecular |
80.91659 g/mol |
Nombre IUPAC |
krypton-81 |
InChI |
InChI=1S/Kr/i1-3 |
Clave InChI |
DNNSSWSSYDEUBZ-OIOBTWANSA-N |
SMILES isomérico |
[81Kr] |
SMILES |
[Kr] |
SMILES canónico |
[Kr] |
Otros números CAS |
15678-91-8 |
Sinónimos |
81Kr radioisotope Kr-81 radioisotope Krypton-81 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



